4-Bromo-2-chloro-3-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-chloro-3-methylpyridine: is a heterocyclic organic compound with the molecular formula C6H5BrClN. It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and a methyl group attached to the pyridine ring. This compound is used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Mechanism of Action
Target of Action
The primary target of 4-Bromo-2-chloro-3-methylpyridine is the p38α mitogen-activated protein (MAP) kinase . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .
Mode of Action
The compound interacts with its target, the p38α MAP kinase, in a competitive manner with adenosine triphosphate (ATP) . The hydroxyl-containing moieties at the imidazole C2-position may interact with the ribose and the phosphate binding site of the enzyme .
Biochemical Pathways
The p38α MAP kinase plays a crucial role in several biochemical pathways. It is involved in the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . Inhibition of p38α MAP kinase can therefore impact these pathways and their downstream effects.
Pharmacokinetics
Its synthesis from 2-fluoro-4-methylpyridine has been optimized, which could potentially influence its bioavailability .
Result of Action
The result of the compound’s action is the inhibition of the p38α MAP kinase . This inhibition can modulate various cellular processes, including the release of pro-inflammatory cytokines . Biological data demonstrated that the (S)-enantiomer of a potent inhibitor synthesized from this compound is two times more potent .
Action Environment
The action environment of this compound can be influenced by various factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which is often used in the synthesis of such compounds, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability could be influenced by the conditions under which it is synthesized and stored.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-3-methylpyridine can be achieved through various methods. One common approach involves the halogenation of 3-methylpyridine. The process typically includes the following steps:
Bromination: 3-methylpyridine is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 4-position.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-chloro-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiourea are commonly used for nucleophilic substitution reactions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are the major products formed in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
4-Bromo-2-chloro-3-methylpyridine has several applications in scientific research:
Comparison with Similar Compounds
4-Bromo-2-methylpyridine: Similar in structure but lacks the chlorine atom at the 2-position.
2-Bromo-4-chloro-3-methylpyridine: Similar but with different positioning of the bromine and chlorine atoms.
4-Bromo-2-chloro-5-methylpyridine: Similar but with the methyl group at the 5-position instead of the 3-position.
Uniqueness: 4-Bromo-2-chloro-3-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it a valuable intermediate in the synthesis of various complex molecules, particularly in the pharmaceutical and agrochemical industries .
Properties
IUPAC Name |
4-bromo-2-chloro-3-methylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHGSWUURFCOIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652056 |
Source
|
Record name | 4-Bromo-2-chloro-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128071-86-3 |
Source
|
Record name | 4-Bromo-2-chloro-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.